N~2~-(furan-2-ylmethyl)-N-[4-(propan-2-yl)phenyl]asparagine
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Overview
Description
2-{[(FURAN-2-YL)METHYL]AMINO}-3-{[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID is a complex organic compound that features a furan ring, an amino group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(FURAN-2-YL)METHYL]AMINO}-3-{[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID typically involves multiple steps. One common method includes the reaction of furan-2-carbaldehyde with methylamine to form the intermediate furan-2-ylmethylamine. This intermediate is then reacted with 4-isopropylphenyl isocyanate to form the carbamoyl derivative. Finally, the propanoic acid moiety is introduced through a reaction with a suitable propanoic acid derivative under acidic or basic conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-{[(FURAN-2-YL)METHYL]AMINO}-3-{[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Secondary amines.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
2-{[(FURAN-2-YL)METHYL]AMINO}-3-{[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(FURAN-2-YL)METHYL]AMINO}-3-{[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, potentially inhibiting their activity. The amino and carbamoyl groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- **2-{[(FURAN-2-YL)METHYL]AMINO}-3-{[4-(METHYL)PHENYL]CARBAMOYL}PROPANOIC ACID
- **2-{[(THIOPHEN-2-YL)METHYL]AMINO}-3-{[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID
- **2-{[(PYRIDIN-2-YL)METHYL]AMINO}-3-{[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID
Uniqueness
2-{[(FURAN-2-YL)METHYL]AMINO}-3-{[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
Molecular Formula |
C18H22N2O4 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-(furan-2-ylmethylamino)-4-oxo-4-(4-propan-2-ylanilino)butanoic acid |
InChI |
InChI=1S/C18H22N2O4/c1-12(2)13-5-7-14(8-6-13)20-17(21)10-16(18(22)23)19-11-15-4-3-9-24-15/h3-9,12,16,19H,10-11H2,1-2H3,(H,20,21)(H,22,23) |
InChI Key |
OLGCDGBPUUSFOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2 |
Origin of Product |
United States |
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